![molecular formula C14H21N3O3 B14347052 N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea CAS No. 90902-06-0](/img/structure/B14347052.png)
N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is an organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a nitrophenyl group attached to a urea moiety, which is further substituted with propan-2-yl groups. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of 4-nitrobenzylamine with isocyanates under mild conditions. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea, often involves the use of phosgene or its derivatives to generate the desired isocyanate intermediates. These intermediates then react with the appropriate amines to form the final product. The process is scalable and can be optimized for high yields and purity .
化学反应分析
Types of Reactions
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ureas depending on the nucleophile used.
科学研究应用
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Used as a precursor in medicinal chemistry.
2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: Another nitrophenyl derivative with different substituents.
Uniqueness
N-[(4-Nitrophenyl)methyl]-N,N’-dipropan-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
90902-06-0 |
|---|---|
分子式 |
C14H21N3O3 |
分子量 |
279.33 g/mol |
IUPAC 名称 |
1-[(4-nitrophenyl)methyl]-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)15-14(18)16(11(3)4)9-12-5-7-13(8-6-12)17(19)20/h5-8,10-11H,9H2,1-4H3,(H,15,18) |
InChI 键 |
YQUIPPJINDWFNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


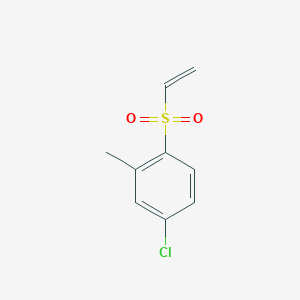
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
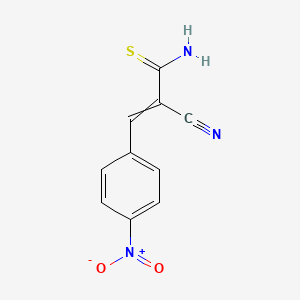
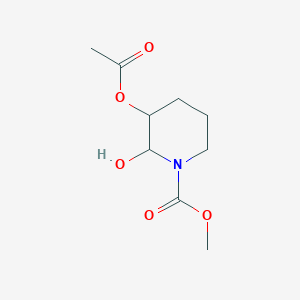
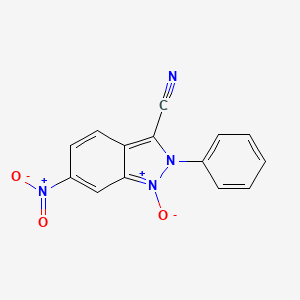
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
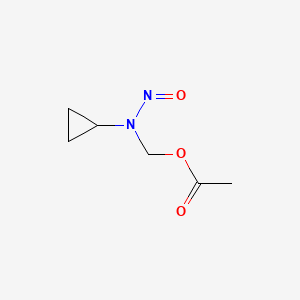
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
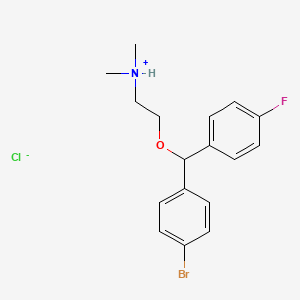
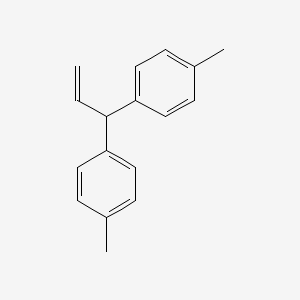
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
